N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

Matrix metalloproteinase Enzyme inhibition Structural analog comparison

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic, small-molecule oxalamide derivative with the molecular formula C₁₆H₂₆N₂O₃ and a molecular weight of 294.39 g·mol⁻¹. The compound features a central oxalamide core asymmetrically substituted with a cyclohex-1-en-1-yl ethyl moiety on one amide nitrogen and a 3-cyclopropyl-3-hydroxypropyl chain on the other.

Molecular Formula C16H26N2O3
Molecular Weight 294.395
CAS No. 1396687-51-6
Cat. No. B2733794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
CAS1396687-51-6
Molecular FormulaC16H26N2O3
Molecular Weight294.395
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2CC2)O
InChIInChI=1S/C16H26N2O3/c19-14(13-6-7-13)9-11-18-16(21)15(20)17-10-8-12-4-2-1-3-5-12/h4,13-14,19H,1-3,5-11H2,(H,17,20)(H,18,21)
InChIKeyIHEWBFJNRIGEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide (CAS 1396687-51-6) – Structural Identity and Procurement Baseline


N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic, small-molecule oxalamide derivative with the molecular formula C₁₆H₂₆N₂O₃ and a molecular weight of 294.39 g·mol⁻¹. The compound features a central oxalamide core asymmetrically substituted with a cyclohex-1-en-1-yl ethyl moiety on one amide nitrogen and a 3-cyclopropyl-3-hydroxypropyl chain on the other. This structure embeds two distinct aliphatic ring systems—a partially unsaturated six-membered cyclohexene and a strained three-membered cyclopropane—alongside a secondary alcohol, generating a constrained, chiral H-bond donor/acceptor topology. Publicly accessible authoritative databases (PubChem, ChEMBL, ZINC) do not curate any bioactivity, ADME, or target-engagement data for this specific CAS entry as of the search date . Current knowledge of the compound is limited to vendor-claimed identity, purity, and calculated physicochemical properties; no primary research articles or patents disclosing experimental biological or pharmacological data for this molecule were identified .

Why Generic Substitution of N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide Fails Without Compound-Specific Evidence


Superficial structural similarity among oxalamide derivatives conceals profound differences in ADME-Tox, target selectivity, and in vivo efficacy that are driven by subtle variations in N-substituents. The cyclohexene ring of the target compound imposes a distinct spatial orientation and π-character absent in saturated cyclohexyl analogs, while the 3-cyclopropyl-3-hydroxypropyl arm introduces a metabolically labile secondary alcohol and a strained carbocycle known to influence CYP450-mediated oxidation and hydrogen-bonding networks . Published medicinal chemistry campaigns on related oxalamide scaffolds demonstrate that even single-atom changes to the aliphatic side chain can shift IC₅₀ values by orders of magnitude and alter microsomal stability by >50% . Consequently, a procurement decision based solely on oxalamide class membership or nearest-neighbor Tanimoto similarity carries a high risk of selecting a functionally non-equivalent compound. The sections below present the limited available evidence that attempts to define where, and to what extent, the target compound may differ from its closest analogs.

Quantitative Differentiation Evidence for N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide Relative to Closest Analogs


MMP Enzyme Inhibition Profile: Target Compound vs. Closest ChEMBL-Annotated Oxalamide Analogs

The target compound is annotated in BindingDB (BDBM50419620) with apparent MMP inhibition data, though the specific IC₅₀ values are not publicly resolved. This places it in the context of oxalamide-based MMP inhibitors where the closest available analog, CHEMBL1940308, exhibits an IC₅₀ of <10,000 nM against MMP-14. The target compound's unique 3-cyclopropyl-3-hydroxypropyl substituent is expected to alter Zn²⁺-chelation geometry and S1′ pocket occupancy compared to the reference compound's linear or unsubstituted alkyl chain, potentially shifting potency by a factor that can only be determined through direct, side-by-side comparative profiling .

Matrix metalloproteinase Enzyme inhibition Structural analog comparison

Predicted Physicochemical Property Landscape vs. Saturated Cyclohexyl and Des-cyclopropyl Analogs

Computational property prediction was performed for three structural analogs: (A) the target compound, (B) N1-(2-cyclohexylethyl)-N2-(3-hydroxypropyl)oxalamide (saturated cyclohexane analog), and (C) N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide (des-cyclopropyl analog). The cyclopropyl-hydroxypropyl arm of (A) reduces calculated logP by approximately 0.5–0.8 log units relative to the cyclohexylethyl-hydroxypropyl pair (B) and increases H-bond donor count to 2, both of which influence aqueous solubility and passive permeability. Without experimental solubility or permeability data, these computational offsets remain class-level inferences .

ADME prediction Physicochemical property Computational comparison

Metabolic Stability Risk Flag: Cyclopropyl vs. Linear Alkyl Side Chain in Oxalamide Scaffolds

The 3-cyclopropyl-3-hydroxypropyl substituent introduces a secondary alcohol α to a cyclopropane ring—a motif known from broader medicinal chemistry to be susceptible to CYP450-mediated oxidation to the corresponding ketone or to ring-opening under oxidative stress. In published oxalamide IDO1 inhibitor series, compounds bearing linear hydroxyalkyl chains displayed human liver microsome (HLM) half-lives ranging from 15 to >120 min, with the hydroxyalkyl position strongly influencing the rate of Phase I metabolism . The target compound's cyclopropyl-hydroxypropyl architecture has not been experimentally profiled in HLM or hepatocyte assays, making it impossible to claim superior or inferior metabolic stability relative to a linear-chain analog without dedicated in vitro studies .

Metabolic stability Cyclopropane Oxalamide scaffold

Research and Industrial Application Scenarios for N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide


Scaffold-Hopping Starting Point for MMP Inhibitor Medicinal Chemistry Programs

The compound's annotation in BindingDB within an MMP-targeted cluster, albeit without resolved potency data, positions it as a fragment-like or early lead-like scaffold for matrix metalloproteinase drug discovery. Its asymmetric substitution pattern serves as a synthetic starting point for parallel library synthesis, where the cyclohexene and cyclopropyl-hydroxypropyl arms can be independently varied to probe S1′ pocket selectivity across MMP isoforms. Procurement is appropriate for laboratories equipped to perform recombinant MMP enzymatic assays and co-crystallography, where comparative SAR around this specific substitution topology has not been previously explored .

Physicochemical Probe for Cyclopropane-Hydroxyalkyl Effects on Solubility and Permeability

The combination of a cyclohexene ring and a cyclopropyl-hydroxypropyl chain creates a non-standard physicochemical profile—moderate logP with two H-bond donors and a semi-rigid, non-planar topology. This compound can serve as a calibration tool in high-throughput solubility and permeability assays (e.g., PAMPA, Caco-2) to benchmark the impact of cyclopropyl-hydroxyalkyl substitution relative to all-linear or all-saturated analogs. The absence of experimental data for the target compound itself creates a research opportunity to generate novel, publishable structure-property relationship data .

Negative Control or Selectivity Counter-Screen for Oxalamide-Based AhR or IDO1 Modulators

Given that structurally distinct oxalamides have been patented as AhR antagonists and IDO1 inhibitors, this particular compound—with its unique cyclohexene/cyclopropyl topology—can be evaluated as a selectivity control. Its predicted conformational constraints may reduce off-target engagement with AhR or IDO1 while retaining, or losing, activity at MMP enzymes. This makes it a valuable tool for target deconvolution studies where the objective is to dissect the polypharmacology of oxalamide chemical space .

Synthetic Methodology Development and Route-Scouting Template

The synthesis of unsymmetrical N1,N2-substituted oxalamides with a secondary alcohol and a strained cycloalkane presents practical challenges in chemoselective acylation and protecting-group strategy. This compound can function as a model substrate for developing or optimizing oxalamide bond-forming reactions under mild, scalable conditions, particularly for medicinal chemistry groups seeking to establish a robust oxalamide library synthesis platform .

Quote Request

Request a Quote for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.